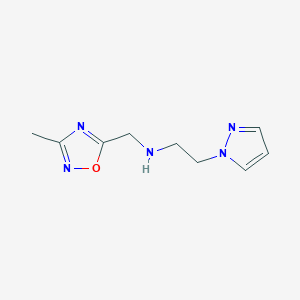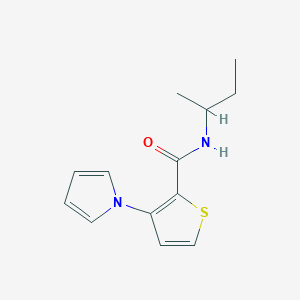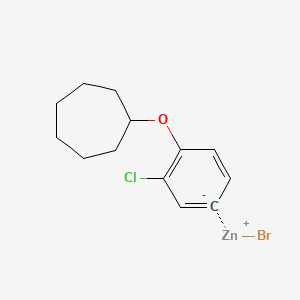
3-Chloro-4-cycloheptyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-cycloheptyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the construction of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-chloro-4-cycloheptyloxyphenylzinc bromide typically involves the reaction of 3-chloro-4-cycloheptyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-chloro-4-cycloheptyloxyphenyl bromide+Zn→3-chloro-4-cycloheptyloxyphenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-chloro-4-cycloheptyloxyphenylzinc bromide can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Employed in the preparation of functionalized materials with specific properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates by forming key intermediates.
Bioconjugation: Applied in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Polymers: Involved in the production of specialized polymers with unique properties.
Mecanismo De Acción
The mechanism by which 3-chloro-4-cycloheptyloxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various nucleophilic substitution and coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophiles used.
Comparación Con Compuestos Similares
- 3-Chloro-4-fluorophenoxyphenylzinc bromide
- 3-Chloro-2-fluorobenzylzinc bromide
Comparison:
- Reactivity: 3-chloro-4-cycloheptyloxyphenylzinc bromide may exhibit different reactivity compared to its analogs due to the presence of the cycloheptyloxy group, which can influence steric and electronic properties.
- Applications: While similar compounds are also used in organic synthesis, the specific applications may vary based on the functional groups present and their influence on the reaction outcomes.
This detailed article provides a comprehensive overview of this compound, 050 M in tetrahydrofuran, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H16BrClOZn |
|---|---|
Peso molecular |
369.0 g/mol |
Nombre IUPAC |
bromozinc(1+);(2-chlorobenzene-4-id-1-yl)oxycycloheptane |
InChI |
InChI=1S/C13H16ClO.BrH.Zn/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11;;/h6,9-11H,1-4,7-8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
AMORLFXFUFZJTJ-UHFFFAOYSA-M |
SMILES canónico |
C1CCCC(CC1)OC2=C(C=[C-]C=C2)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)
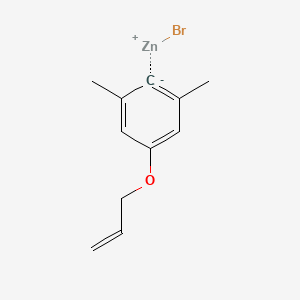
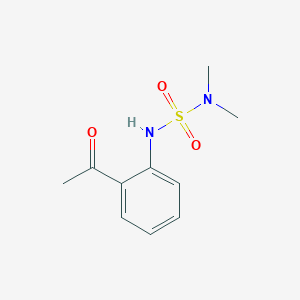
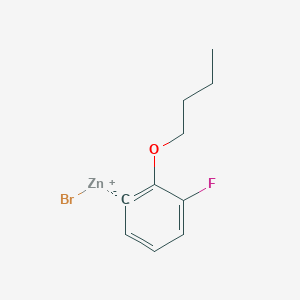
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
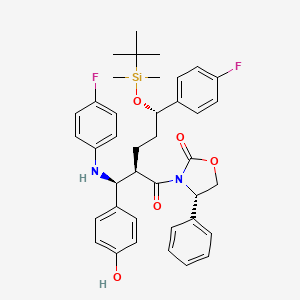
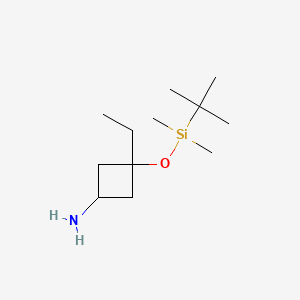
![[3-(4-Chloro-3-fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14890233.png)
![N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B14890235.png)
